molecular formula C7H14ClNO4S B13908657 (2S)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride

(2S)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride

Cat. No.: B13908657
M. Wt: 243.71 g/mol
InChI Key: YIQQGUGIBCWLNA-RGMNGODLSA-N
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Description

(2S)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride is a chemical compound with a unique structure that includes an amino group, a dioxothian ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a thian ring precursor, which is then functionalized to introduce the amino and acetic acid groups. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

(2S)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid: This compound is similar in structure but lacks the hydrochloride moiety.

    (2S)-2-amino-2-(1,1-dioxothian-4-yl)propionic acid: This compound has a propionic acid group instead of an acetic acid group.

Uniqueness

(2S)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions

Properties

Molecular Formula

C7H14ClNO4S

Molecular Weight

243.71 g/mol

IUPAC Name

(2S)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride

InChI

InChI=1S/C7H13NO4S.ClH/c8-6(7(9)10)5-1-3-13(11,12)4-2-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m0./s1

InChI Key

YIQQGUGIBCWLNA-RGMNGODLSA-N

Isomeric SMILES

C1CS(=O)(=O)CCC1[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1CS(=O)(=O)CCC1C(C(=O)O)N.Cl

Origin of Product

United States

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